2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.
Scientific Research Applications
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetrakis(trimethylsilyl)hexane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: A related compound used in photochemical processes and organic synthesis.
Uniqueness
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of three trimethylsilyl groups on the cyclopentadiene ring provides a balance of steric protection and electronic effects, making it a valuable reagent in various chemical applications.
Properties
CAS No. |
41991-85-9 |
---|---|
Molecular Formula |
C14H30Si3 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3 |
InChI Key |
IJYLKOZUPMQYFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.